3-Bromo-2,5-difluorobenzoyl chloride
Overview
Description
3-Bromo-2,5-difluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrClF2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2,5-difluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method includes the use of bromine and fluorine sources under controlled conditions to achieve the desired substitution on the benzene ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and fluorination reactions. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2,5-difluorobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield an amide derivative, while reaction with an alcohol would produce an ester .
Scientific Research Applications
3-Bromo-2,5-difluorobenzoyl chloride is used in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into new drug candidates often involves this compound as a building block for more complex structures.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
Mechanism of Action
The mechanism of action of 3-Bromo-2,5-difluorobenzoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the bromine and fluorine atoms make the carbonyl carbon more susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to form new carbon-carbon and carbon-heteroatom bonds .
Comparison with Similar Compounds
Similar Compounds
2,5-Difluorobenzoyl chloride: Similar in structure but lacks the bromine atom.
3,5-Difluorobenzoyl chloride: Another similar compound with fluorine atoms at different positions on the benzene ring.
Uniqueness
3-Bromo-2,5-difluorobenzoyl chloride is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties compared to other benzoyl chloride derivatives. This makes it particularly useful in specific synthetic applications where these properties are advantageous .
Properties
IUPAC Name |
3-bromo-2,5-difluorobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrClF2O/c8-5-2-3(10)1-4(6(5)11)7(9)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYMCPQQRIAFHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)Cl)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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